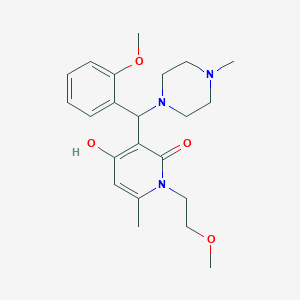
4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.507. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1-(2-methoxyethyl)-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Binding and Agonist Efficacy
- Dopamine Receptor Affinity : This compound has shown high affinity and selectivity for D4 dopamine receptors. Specifically, functional experiments indicated weak partial agonist effects for similar compounds, with one exhibiting substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests (Enguehard-Gueiffier et al., 2006).
Structural and Molecular Studies
- Molecular Docking and Structure Analysis : The molecular structure and properties of related compounds have been extensively studied using methods like spectroscopy, X-ray crystallography, and density functional theory (DFT). These studies provide insights into molecular interactions, geometrical parameters, and potential therapeutic targets, such as the SHP2 protein (Wu et al., 2021; Wu et al., 2022).
Potential for Antioxidant and Antimicrobial Applications
- Biological Activity : Some derivatives of this compound have been synthesized and shown to exhibit notable antioxidant and antimicrobial activities. These studies emphasize the potential of such compounds in therapeutic applications, particularly in addressing oxidative stress and bacterial infections (Harini et al., 2014).
Potential for Anti-Inflammatory and Analgesic Effects
- Therapeutic Potential : Similar compounds have been synthesized and evaluated for anti-inflammatory and analgesic activities. These studies highlight the potential therapeutic benefits of such compounds, particularly for conditions involving inflammation and pain (Sharma & Bansal, 2016).
Applications in Drug Metabolism and Inhibition Studies
- Enzymatic Metabolism : Research indicates that derivatives of this compound could play a role in drug metabolism studies. For example, a related compound was shown to undergo specific Baeyer-Villiger oxidation catalyzed by human flavin-containing monooxygenase 5, suggesting its utility in understanding drug metabolism pathways (Lai et al., 2011).
Applications in Corrosion Inhibition
- Material Science : Some derivatives have been investigated for their role in corrosion inhibition, particularly in solutions like HCl. Such studies contribute to the understanding of how these compounds can be used in protecting materials against corrosion (Yadav et al., 2016).
Propriétés
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-[(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-16-15-18(26)20(22(27)25(16)13-14-28-3)21(24-11-9-23(2)10-12-24)17-7-5-6-8-19(17)29-4/h5-8,15,21,26H,9-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIXUSJMWVAMQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2OC)N3CCN(CC3)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

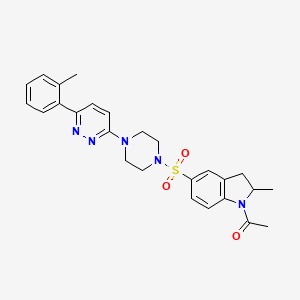
![2-(3,4-dimethoxyphenyl)-7-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2387927.png)

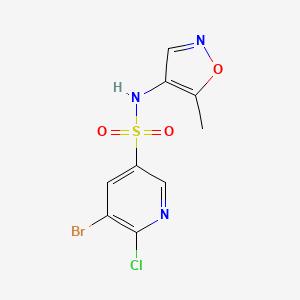

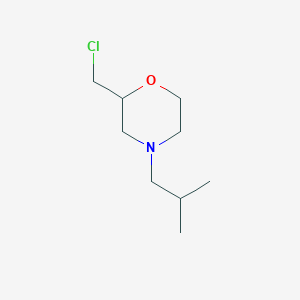
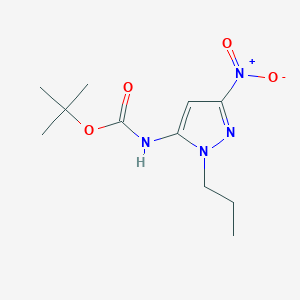
![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)
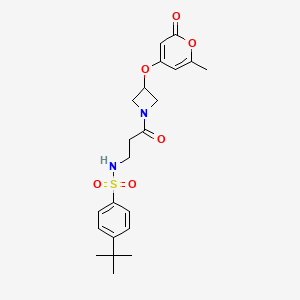

![1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2387949.png)